4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline 4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline
Brand Name: Vulcanchem
CAS No.: 638158-79-9
VCID: VC18509222
InChI: InChI=1S/C13H8Br2N2O/c14-8-5-7(6-9(15)12(8)16)13-17-10-3-1-2-4-11(10)18-13/h1-6H,16H2
SMILES:
Molecular Formula: C13H8Br2N2O
Molecular Weight: 368.02 g/mol

4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline

CAS No.: 638158-79-9

Cat. No.: VC18509222

Molecular Formula: C13H8Br2N2O

Molecular Weight: 368.02 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline - 638158-79-9

Specification

CAS No. 638158-79-9
Molecular Formula C13H8Br2N2O
Molecular Weight 368.02 g/mol
IUPAC Name 4-(1,3-benzoxazol-2-yl)-2,6-dibromoaniline
Standard InChI InChI=1S/C13H8Br2N2O/c14-8-5-7(6-9(15)12(8)16)13-17-10-3-1-2-4-11(10)18-13/h1-6H,16H2
Standard InChI Key VNUPQXWYSQMKAO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C(=C3)Br)N)Br

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

The compound’s IUPAC name, 4-(1,3-benzoxazol-2-yl)-2,6-dibromoaniline, reflects its core structure: a benzoxazole ring (a fused benzene and oxazole system) attached to a 2,6-dibromoaniline moiety at the 4-position. Key identifiers include:

PropertyValueSource
CAS Registry Number638158-79-9
PubChem CID4483978
Molecular FormulaC13H8Br2N2O\text{C}_{13}\text{H}_{8}\text{Br}_{2}\text{N}_{2}\text{O}
Molecular Weight368.02 g/mol
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C(=C3)Br)N)Br
InChIKeyVNUPQXWYSQMKAO-UHFFFAOYSA-N

The benzoxazole ring contributes aromaticity and electron-deficient properties, while the bromine atoms and aniline group introduce steric bulk and potential sites for electrophilic substitution .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via palladium-catalyzed coupling or nucleophilic aromatic substitution. A patent (DE69622260T2) describes a general method for 2-arylbenzazole derivatives :

  • Bromination: 4-Aminophenol is dibrominated at the 2- and 6-positions using bromine in acetic acid.

  • Cyclization: The dibrominated intermediate reacts with 2-aminophenol in the presence of polyphosphoric acid (PPA) to form the benzoxazole ring .

  • Functionalization: Further modifications (e.g., acetylation, alkylation) are performed on the aniline group if needed .

Reactivity and Stability

  • Electrophilic Substitution: The electron-rich aniline group directs electrophiles to the para position, but bromine’s steric hindrance limits reactivity .

  • Thermal Stability: Benzoxazole derivatives are generally stable up to 200°C, though bromine substitution may lower decomposition temperatures .

Biological Activity and Applications

Material Science Applications

The bromine atoms enable use as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing conjugated polymers or fluorescent dyes .

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